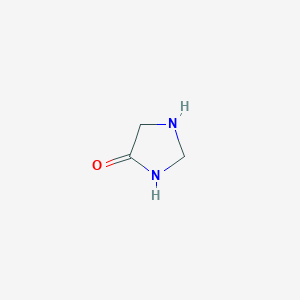

Imidazolidin-4-one

描述

属性

IUPAC Name |

imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVONPBONFIJAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363599 | |

| Record name | 4-Imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704-79-6 | |

| Record name | 4-Imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery of Imidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidin-4-one core is a significant heterocyclic scaffold that has garnered increasing interest in medicinal chemistry and drug discovery. Its structural similarity to other well-established pharmacophores, such as hydantoins and pyrrolidinones, belies a unique chemical space that has been explored for a wide array of therapeutic applications. This technical guide provides a comprehensive historical overview of the discovery and early synthesis of the this compound ring system. We will delve into the seminal synthetic methodologies, providing detailed experimental protocols and quantitative data from the pioneering publications that laid the groundwork for the development of this important class of compounds.

Precursors to the Discovery: The Work of Heinrich Biltz

The journey to the discovery of imidazolidin-4-ones begins with the foundational work on a related class of compounds, the hydantoins (imidazolidine-2,4-diones). In 1908, German chemist Heinrich Biltz reported the synthesis of 5,5-diphenylhydantoin, which would later become the widely used anti-seizure medication, phenytoin.[1] This synthesis, often referred to as the Biltz synthesis, involved the condensation of benzil and urea in the presence of a base. While not a direct synthesis of an this compound, Biltz's work on the hydantoin ring system was a crucial stepping stone, providing the chemical knowledge and starting materials that would be utilized in the first synthesis of an this compound.

The First Reported Synthesis of an this compound

The first documented synthesis of an this compound was reported by Carrington and his colleagues. Their work involved the desulfurization of 5,5-diphenylthiohydantoin, a sulfur analog of phenytoin. This pioneering work marked the formal entry of the this compound scaffold into the landscape of heterocyclic chemistry.

Experimental Protocol: Synthesis of 5,5-Diphenylthis compound (Carrington et al.)

A detailed experimental protocol for this seminal synthesis is provided below, based on the available literature.

Reaction Scheme:

Caption: Desulfurization of 5,5-Diphenylthiohydantoin.

Procedure: A mixture of 5,5-diphenylthiohydantoin and a Raney nickel catalyst in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization to yield 5,5-diphenylthis compound.

Quantitative Data:

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

|---|

| 5,5-Diphenylthis compound | 5,5-Diphenylthiohydantoin | Raney Nickel | Not specified in reviews | Not specified in reviews |

A General and Versatile Approach: The Davis and Levy Synthesis

A more general and widely applicable method for the synthesis of imidazolidin-4-ones was reported by Davis and Levy in 1951. Their approach involved the condensation of an aminoacetamide with a ketone, a reaction that has since become a cornerstone in the synthesis of a diverse range of this compound derivatives.

Experimental Protocol: Synthesis of 2,2-Dimethylthis compound (Davis and Levy, 1951)

The following protocol is based on the work of Davis and Levy, which demonstrated the feasibility of this synthetic route.

Reaction Scheme:

Caption: Condensation of Aminoacetamide and Acetone.

Procedure: Aminoacetamide hydrochloride is neutralized, and the free aminoacetamide is reacted with an excess of acetone. The reaction mixture is stirred at room temperature for an extended period. The excess acetone is then removed under reduced pressure, and the resulting residue is purified, typically by crystallization, to afford 2,2-dimethylthis compound.

Quantitative Data:

| Compound | Starting Materials | Yield (%) | Melting Point (°C) |

|---|

| 2,2-Dimethylthis compound | Aminoacetamide, Acetone | Not specified in reviews | Not specified in reviews |

Note: As with the Carrington synthesis, the precise quantitative data from the original 1951 publication in the Journal of the American Chemical Society should be consulted for detailed experimental parameters.

Further Developments in this compound Synthesis

Following these initial discoveries, the field of this compound synthesis has expanded significantly. Two other early and noteworthy methods include the synthesis of the unsubstituted parent ring system and a ring expansion approach.

Synthesis of Unsubstituted this compound

The direct synthesis of the parent this compound proved to be challenging. An early successful approach involved the use of a protecting group strategy, as outlined below.

Experimental Workflow:

Caption: Workflow for the Synthesis of Unsubstituted this compound.

Ring Expansion of Azetidin-3-one

Another ingenious approach to the this compound scaffold involves the ring expansion of a four-membered ring precursor, azetidin-3-one, via a Beckmann rearrangement.

Reaction Pathway:

Caption: Synthesis of this compound via Ring Expansion.

Conclusion

The discovery and early synthetic exploration of the this compound scaffold laid a critical foundation for the subsequent development of a vast array of derivatives with significant biological activities. From the initial desulfurization of a thiohydantoin to the more versatile condensation and ring-expansion strategies, the pioneering work of early chemists provided the essential tools for accessing this valuable heterocyclic core. This guide has provided a detailed overview of these historical milestones, including the available experimental protocols and a framework for understanding the logical progression of synthetic thought in this area. It is our hope that this in-depth look at the history of this compound discovery will serve as a valuable resource for researchers and scientists in the ongoing quest for novel therapeutics.

References

An In-depth Technical Guide to the Early Synthetic Routes of the Imidazolidin-4-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its synthesis has been a subject of extensive research, with a variety of methods developed over the years. This technical guide provides an in-depth exploration of the foundational, early synthetic routes to this important heterocyclic system. Detailed experimental protocols for key historical syntheses are provided, along with quantitative data and workflow diagrams to facilitate understanding and replication.

Introduction

The this compound ring system, a five-membered heterocycle containing two nitrogen atoms and a ketone, has garnered significant attention in drug discovery due to its structural similarity to other important lactams like pyrrolidinones and its presence in various natural products and pharmaceuticals.[1] The early methods for constructing this scaffold laid the groundwork for the development of more complex and stereoselective synthetic strategies. This guide will focus on four seminal early approaches:

-

Reduction of Thiohydantoins: The first reported synthesis of an this compound.

-

Condensation of Carbonyl Compounds and Aminoacetamides: A principal and straightforward route to the core structure.

-

The Strecker Synthesis Approach: A classic multicomponent reaction adapted for the synthesis of this compound precursors.

-

The Ugi Reaction and Post-Cyclization Strategy: A versatile multicomponent reaction to generate complex precursors for subsequent cyclization.

These methods, while sometimes superseded by modern techniques, offer fundamental insights into the chemical reactivity and construction of this important heterocyclic core.

Early Synthetic Methodologies and Experimental Protocols

This section details the core early synthetic routes, providing both historical context and detailed experimental procedures for seminal reactions.

Reduction of Thiohydantoins

The first synthesis of an this compound was reported by Biltz and Seydel in 1912, involving the reduction of a thiohydantoin with sodium in amyl alcohol. A more convenient method was later developed by Carrington et al. in 1953, utilizing Raney nickel for the desulfurization of 5,5-disubstituted monothiohydantoins.[1][2] This reductive removal of the sulfur atom from the thiohydantoin ring provides a direct route to the corresponding this compound.[1]

Experimental Protocol: Desulfurization of 5,5-Diphenyl-2-thiohydantoin with Raney Nickel [1]

This protocol is based on the work of Carrington et al. (1953), which established Raney nickel as an effective reagent for this transformation.

-

Materials:

-

5,5-Diphenyl-2-thiohydantoin

-

Ethanol

-

Raney Nickel (W-2)

-

-

Procedure:

-

A mixture of 5,5-diphenyl-2-thiohydantoin and a suspension of Raney nickel in ethanol is heated under reflux.

-

The reaction progress is monitored for the disappearance of the starting material.

-

Upon completion, the hot reaction mixture is filtered to remove the Raney nickel.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is recrystallized from a suitable solvent (e.g., ethanol or water) to yield 5,5-diphenylthis compound.

-

Quantitative Data:

While the original 1953 paper by Carrington et al. does not provide a comprehensive table of yields for various substrates, it qualitatively describes the successful conversion of several 5,5-disubstituted monothiohydantoins to their corresponding imidazolidin-4-ones.[1] The reaction is reported to be effective for various N- and S-methyl derivatives as well.

| Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 5,5-Diphenyl-2-thiohydantoin | 5,5-Diphenylthis compound | Raney Nickel, Ethanol | Reflux | Not specified | [1] |

| 3-Methyl-5,5-diphenyl-2-thiohydantoin | 3-Methyl-5,5-diphenylthis compound | Raney Nickel, Ethanol | Reflux | Not specified | [1] |

Logical Workflow Diagram: Reduction of Thiohydantoin

Caption: Workflow for the synthesis of imidazolidin-4-ones via Raney nickel reduction.

Condensation of Carbonyls and Aminoacetamides

A fundamental and widely applicable early route involves the condensation of an aldehyde or ketone with an aminoacetamide or its derivatives.[3] This reaction, dating back to at least 1951 with the work of Davis et al., typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.[3] The stability of the resulting this compound can be influenced by the substituents on the carbonyl compound.

Experimental Protocol: Synthesis of 2,2-Dimethylthis compound [3]

This protocol is based on the 1951 synthesis reported by Davis et al.

-

Materials:

-

Aminoacetamide

-

Acetone

-

Benzene

-

Pyridine

-

-

Procedure:

-

A mixture of aminoacetamide and acetone in benzene is heated under reflux for 30 minutes to form the Schiff base.

-

The benzene is removed, and pyridine is added to the residue.

-

The mixture is then heated under reflux for an additional 30 minutes to induce rearrangement to the more stable this compound.

-

The product, 2,2-dimethylthis compound, can be isolated after removal of the pyridine. It is noted to be labile in basic or hot acidic solutions.

-

Quantitative Data:

The early literature often lacks detailed quantitative data for these reactions. However, the method has been applied to various substrates, including the synthesis of spiroimidazolidin-4-ones from cyclic ketones.

| Carbonyl Compound | Amine Component | Product | Conditions | Yield | Reference |

| Acetone | Aminoacetamide | 2,2-Dimethylthis compound | 1. Benzene, Reflux; 2. Pyridine, Reflux | Not specified | [3] |

| Cyclohexanone | Aminoacetonitrile | 1,4-Diazaspiro[4.5]decan-2-one | Sodium methoxide catalyst | Not specified | [3] |

Logical Workflow Diagram: Condensation of Carbonyl and Aminoacetamide

Caption: Workflow for this compound synthesis via condensation.

Strecker Synthesis of α-Amino Acids and Subsequent Cyclization

The Strecker synthesis, a classic method for preparing α-amino acids from aldehydes or ketones, sodium cyanide, and ammonium chloride, can be adapted to produce precursors for imidazolidinone rings.[4] The resulting α-amino acid can then be cyclized with reagents like phenyl isocyanate or phenyl isothiocyanate to yield imidazolidin-2,4-diones or 2-thioxo-imidazolidin-4-ones, respectively. This two-step approach provides a versatile route to a range of substituted imidazolidinones.

Experimental Protocol: Two-Step Synthesis of (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione [4]

This protocol demonstrates the initial Strecker synthesis followed by cyclization.

-

Part 1: Synthesis of (±)C-(4-Methylphenyl)-glycine (Strecker Synthesis)

-

To a reaction vessel, add potassium cyanide (KCN), ammonium chloride (NH₄Cl), and 4-methylbenzaldehyde.

-

The reaction is carried out according to a general procedure for Strecker synthesis, followed by acid hydrolysis to form the C-arylglycine derivative.

-

The product is isolated and recrystallized.

-

-

Part 2: Synthesis of (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione (Cyclization)

-

The prepared (±)C-(4-Methylphenyl)-glycine (1.48 g, 9 mmol) and phenyl isocyanate (PhNCO, 1.07 g, 9 mmol) are reacted.

-

The reaction is followed by an acid hydrolysis step.

-

The final product is isolated as white crystals and recrystallized from an ethanol/water mixture.

-

Quantitative Data:

This two-step method provides good overall yields for a variety of substituted derivatives.

| Aldehyde | Product of Step 1 | Final Product | Overall Yield | Reference |

| 4-Methylbenzaldehyde | (±)C-(4-Methylphenyl)-glycine | (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.50% | [4] |

| 4-Ethylbenzaldehyde | (±)C-(4-Ethylphenyl)-glycine | (±)3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione | 78.64% | [4] |

| 4-Isopropylbenzaldehyde | (±)C-(4-Isopropylphenyl)-glycine | (±)3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione | 70-74% (range for series) | [4] |

Logical Workflow Diagram: Strecker Synthesis and Cyclization

Caption: Two-step synthesis of imidazolidinone derivatives via a Strecker reaction.

Ugi Four-Component Reaction and Post-Ugi Cyclization

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular complexity from an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[5] While the initial Ugi product is a linear bis-amide, it can be designed to undergo a subsequent intramolecular cyclization to form various heterocycles, including imidazolidin-4-ones.[6][7] This strategy involves using a component with a latent nucleophile that can cyclize onto the newly formed amide backbone.

Experimental Protocol: One-Pot Synthesis of 2,5-Diketopiperazines (as a model for Post-Ugi Cyclization) [5]

This protocol for a related heterocyclic system illustrates the general one-pot Ugi/cyclization strategy. A similar approach using appropriate starting materials would lead to imidazolidin-4-ones.

-

Materials:

-

Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv.)

-

Amine (e.g., benzylamine, 1.0 equiv.)

-

Carboxylic Acid (e.g., monochloroacetic acid, 1.0 equiv.)

-

Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv.)

-

Ethanol (EtOH)

-

Cesium Carbonate (Cs₂CO₃)

-

-

Procedure:

-

Ugi Reaction: A solution of the aldehyde, amine, monochloroacetic acid, and isocyanide in ethanol (1.0 M) is stirred at room temperature for 18 hours.

-

Cyclization: After the initial 18 hours, cesium carbonate is added to the reaction mixture, and stirring is continued for an additional 18 hours at room temperature to effect the intramolecular SN2 cyclization.

-

The reaction mixture is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

-

Quantitative Data:

The Ugi/post-cyclization strategy is versatile, with yields depending on the specific substrates used.

| Aldehyde | Isocyanide | Product | Overall Yield | Reference |

| 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 4-benzyl-1-(tert-butyl)-3-(4-nitrophenyl)piperazine-2,5-dione | 68% | [5] |

| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 4-benzyl-1-(tert-butyl)-3-(4-chlorophenyl)piperazine-2,5-dione | 65% | [5] |

| Isovaleraldehyde | Cyclohexyl isocyanide | 4-benzyl-1-cyclohexyl-3-isobutylpiperazine-2,5-dione | 42% | [5] |

Logical Workflow Diagram: Ugi Reaction and Post-Cyclization

Caption: One-pot synthesis via Ugi four-component reaction and subsequent cyclization.

Conclusion

The early synthetic routes to the this compound scaffold, including the reduction of thiohydantoins, condensation of carbonyls with aminoacetamides, and adaptations of multicomponent reactions like the Strecker and Ugi syntheses, established the fundamental principles for constructing this vital heterocyclic core. While modern organic synthesis has introduced more sophisticated and stereocontrolled methods, these foundational reactions remain relevant for their simplicity, versatility, and educational value. They provide a robust platform for the synthesis of a wide array of derivatives for applications in medicinal chemistry and drug development. Understanding these early pathways offers researchers a deeper appreciation of the scaffold's chemistry and provides alternative, often straightforward, strategies for accessing novel analogues.

References

- 1. 618. Thiohydantoins. Part IV. The action of Raney nickel on some monothiohydantoins - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 618. Thiohydantoins. Part IV. The action of Raney nickel on some monothiohydantoins - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Imidazolidinone synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Core Physicochemical Properties of Imidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of Imidazolidin-4-one. Due to a scarcity of publicly available experimental data for the unsubstituted parent compound, this guide presents computed data for this compound alongside experimental data for the closely related and structurally analogous compound, 2-Imidazolidinone, to provide a valuable reference point for researchers. The methodologies for determining these key parameters are also detailed to support laboratory investigations.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Computed and Experimental Data

The following tables summarize the available computed data for this compound and experimental data for the related compound 2-Imidazolidinone.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂O | PubChem[1] |

| Molecular Weight | 86.09 g/mol | PubChem[1] |

| XLogP3-AA (Computed LogP) | -1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 86.048012819 Da | PubChem[1] |

| Complexity | 71.2 | PubChem[1] |

Table 2: Experimental Physicochemical Properties of 2-Imidazolidinone (CAS 120-93-4)

| Property | Value | Source |

| Melting Point | 129-132 °C | ChemicalBook[2] |

| Boiling Point | 158.75 °C (rough estimate) | ChemicalBook[2] |

| Water Solubility | Soluble | ChemicalBook[2] |

| LogP | -1.16 at 25°C | ChemicalBook[2] |

| pKa | 14.58 ± 0.20 (Predicted) | ChemicalBook[2] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.

Determination of Melting Point

The melting point of a solid is a fundamental physical property that provides an indication of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

Determination of LogP

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of the lipophilicity of a compound. It describes the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases completely separate.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of pKa using potentiometric titration.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of a simple this compound derivative would be expected to show signals for the methylene protons of the ring, as well as signals for any substituents. The chemical shifts and coupling patterns would be dependent on the specific substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (C=O) typically in the range of 170-180 ppm, and signals for the methylene carbons of the ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1720 cm⁻¹. N-H stretching vibrations would also be observable for unsubstituted or monosubstituted nitrogen atoms.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can aid in structural confirmation.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. While experimental data for the parent compound is limited, the provided computed data and the experimental data for the analogous 2-Imidazolidinone offer valuable insights for researchers. The detailed experimental protocols serve as a practical resource for the in-house determination of these critical parameters, which are indispensable for the successful development of new chemical entities in the pharmaceutical industry. Further research into the experimental characterization of the parent this compound is warranted to expand the available data for this core heterocyclic scaffold.

References

Spectroscopic Analysis of the Imidazolidin-4-one Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-4-one scaffold is a prevalent structural motif in a wide array of biologically active compounds and a valuable building block in synthetic organic chemistry. A thorough understanding of its spectroscopic properties is paramount for the unambiguous identification, characterization, and structural elucidation of novel derivatives. This technical guide provides an in-depth overview of the spectroscopic analysis of the this compound core, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the core structure.

¹H NMR Spectroscopy

The proton NMR spectra of imidazolidin-4-ones are characterized by signals corresponding to the protons at various positions on the heterocyclic ring. The chemical shifts are influenced by the nature and position of substituents.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the this compound Core

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | 4.61 - 5.16 | Singlet (if unsubstituted) | The chemical shift is sensitive to substituents at N-1 and N-3. |

| H-5 | 3.78 - 4.18 | Triplet (if unsubstituted) | Coupling with H-4 protons. |

| N-H | Variable | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature. Can appear in a wide range.[1] |

| H-4 | 3.42 - 3.73 | Triplet (if unsubstituted) | Coupling with H-5 protons. |

Note: Data compiled from various sources for substituted imidazolidin-4-ones. The exact chemical shifts will vary depending on the specific substitution pattern and the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the this compound ring. The carbonyl carbon (C-4) is a particularly characteristic signal.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Core

| Carbon Position | Chemical Shift (δ, ppm) | Notes |

| C-2 | ~40 - 60 | Highly dependent on substitution at C-2. |

| C-4 (C=O) | ~170 - 185 | The carbonyl carbon signal is typically found in this downfield region.[2] |

| C-5 | ~50 - 65 | Influenced by substituents at C-5 and adjacent nitrogen atoms. |

Note: Data compiled from various sources for substituted imidazolidin-4-ones. The exact chemical shifts will vary depending on the specific substitution pattern and the solvent used.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound derivative.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[3]

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition (General Parameters):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound core, most notably the carbonyl and N-H groups.

Table 3: Characteristic IR Absorption Frequencies for the this compound Core

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3180 - 3388 | Medium-Strong | Can be a single or multiple bands. Position is sensitive to hydrogen bonding.[3][5] |

| C-H Stretch (aliphatic) | 2923 - 2958 | Medium | Corresponds to the CH₂ groups in the ring.[3][5] |

| C=O Stretch (amide) | 1672 - 1731 | Strong | This is a characteristic and intense peak for the lactam carbonyl.[3][5] |

| C-N Stretch | 1164 - 1176 | Medium |

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

-

Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives, aiding in their structural confirmation. Electrospray ionization (ESI) is a common soft ionization technique used for these compounds.

The fragmentation of the this compound ring can proceed through several pathways, often involving ring cleavage. For N-methylthis compound organocatalysts, protonation enables three distinct ring cleavage pathways leading to the formation of iminium ions.[6] The specific fragmentation pattern is valuable for characterizing the core structure and is largely unaffected by exocyclic substituents.[6]

Table 4: Illustrative Mass Spectrometry Data for an this compound Derivative

| Derivative | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 5-Methyl-2-thioxo-4-imidazolidinone | Electron Ionization | 130.17 | Not specified |

Note: The fragmentation pattern is highly dependent on the substitution and the ionization method used.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[6]

-

Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition (General Parameters):

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, depending on the analyte.

-

Infusion: The sample solution is introduced into the ESI source at a flow rate of 5-20 µL/min.

-

Analysis: The mass-to-charge ratio of the resulting ions is measured.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Table 5: Selected Crystallographic Data for 3-Hydroxy-2,2-dimethylthis compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Not Specified |

| b (Å) | Not Specified |

| c (Å) | Not Specified |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Specific bond lengths and angles for the this compound core would be determined from the detailed crystallographic data (CIF file) of a specific derivative.

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This is often achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using an X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[7] Data is collected over a range of angles as the crystal is rotated.[7]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares procedures.[7]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

Key Spectroscopic Relationships

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for the this compound core.

References

- 1. 4-Imidazolidinone, 5-methyl-2-thioxo- [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organomation.com [organomation.com]

- 4. mdpi.com [mdpi.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. mkuniversity.ac.in [mkuniversity.ac.in]

Imidazolidin-4-one as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidin-4-one core is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility. Its structural resemblance to other widely recognized pharmacophores, such as pyrrolidinones and hydantoins, has made it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, diverse pharmacological applications, and the structure-activity relationships that govern its efficacy.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves a one-pot, multi-component reaction, often a modification of the Ugi reaction, followed by an intramolecular cyclization.

Representative Synthetic Protocol: Synthesis of 1,2,5-Trisubstituted Imidazolidin-4-ones

This protocol describes a general procedure for the synthesis of 1,2,5-trisubstituted imidazolidin-4-ones, which is a common motif in many biologically active derivatives.

Materials:

-

An α-amino acid

-

An aldehyde or ketone

-

An isocyanide

-

A primary amine

-

Methanol (or another suitable solvent)

-

Glacial acetic acid

Procedure:

-

To a solution of the α-amino acid (1.0 eq) in methanol, add the aldehyde or ketone (1.0 eq) and the primary amine (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the isocyanide (1.0 eq) to the reaction mixture and continue to stir at room temperature for 24-48 hours. The progress of the Ugi reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the Ugi reaction, add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux for 4-8 hours to facilitate the intramolecular cyclization to the this compound ring.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases.

Anticancer Activity

A significant area of research for this compound derivatives is in oncology. These compounds have shown potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: One of the key mechanisms underlying the anticancer activity of certain this compound derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] The increased intracellular ROS levels can trigger oxidative stress, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activated JNK can then phosphorylate and regulate the activity of various downstream targets, ultimately culminating in programmed cell death.[1]

Quantitative Data: Anticancer Activity

The anticancer efficacy of various this compound derivatives has been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9r | HCT116 (Colon) | Not specified, but potent | [1] |

| 9r | SW620 (Colon) | Not specified, but potent | [1] |

| 3e | MCF-7 (Breast) | 20.4 (LD50 in µg/mL) | [2] |

| 2-thioxothis compound derivative | HepG-2 (Liver) | 2.33 (µg/mL) | [3] |

| imidazoline derivative | HCT-116 (Colon) | 0.76 (µg/mL) | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

This compound derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action: One of the proposed mechanisms for the antibacterial activity of some this compound derivatives is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS signaling, these compounds can disrupt the expression of virulence factors and biofilm formation, thereby attenuating bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| IIIk | E. coli | 12.5 | [4] |

| IIIk | C. albicans | 12.5 | [4] |

| IIIj | C. albicans | 12.5 | [4] |

| 11c | B. subtilis | 0.15 | [5] |

| 11c | K. pneumonia | 0.12 | [5] |

| C5 | S. aureus | ≤ 31.25 | [6] |

| C6 | S. aureus | 62.5 - 125 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticoagulant Activity

Certain this compound derivatives have been identified as potent anticoagulant agents, suggesting their potential use in the treatment and prevention of thrombotic disorders.

Mechanism of Action: The anticoagulant effect is evaluated by measuring the prolongation of clotting times in standard coagulation assays, such as the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT). The APTT assay evaluates the integrity of the intrinsic and common coagulation pathways, while the PT assay assesses the extrinsic and common pathways. Prolongation of these clotting times indicates interference with the coagulation cascade.

Quantitative Data: Anticoagulant Activity

| Compound ID | Assay | Clotting Time (seconds) | Reference |

| 5f | APTT | >1000 | [2] |

| 3f | APTT | 456.3 | [2] |

| 3f | PT | 157.5 | [2] |

| 2f | APTT | 104.0 | [2] |

| 2f | PT | 108.5 | [2] |

Experimental Protocol: APTT and PT Assays

-

Plasma Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.

-

APTT Assay:

-

Pre-warm the plasma sample and APTT reagent (containing a contact activator and phospholipids) to 37°C.

-

Mix the plasma with the APTT reagent and incubate for a specified time (e.g., 3-5 minutes).

-

Add pre-warmed calcium chloride to initiate clotting and simultaneously start a timer.

-

Record the time taken for a fibrin clot to form.

-

-

PT Assay:

-

Pre-warm the plasma sample and PT reagent (containing tissue factor and calcium) to 37°C.

-

Add the PT reagent to the plasma and simultaneously start a timer.

-

Record the time taken for a fibrin clot to form.

-

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

-

Anticancer Activity: Studies have shown that the presence of halogenated aromatic substituents on the 1-imidazolyl ring can enhance anticancer activity. Conversely, methoxy-substituted benzene rings at the same position may reduce activity.[1]

-

Anticoagulant Activity: The presence of a 2-thioxo group in the this compound ring appears to be crucial for anticoagulant activity, with these derivatives generally showing greater potency than their 2,4-dione counterparts.[2]

-

Antimicrobial Activity: The antimicrobial spectrum and potency are influenced by the substituents at various positions. For instance, trisubstituted imidazolidine rings have shown better activity compared to disubstituted analogs.[4]

Conclusion

The this compound scaffold is a versatile and privileged structure in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the broad spectrum of biological activities, including anticancer, antimicrobial, and anticoagulant effects, underscores its therapeutic potential. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the discovery of novel and effective drugs for a multitude of diseases. This guide provides a foundational understanding for researchers and drug development professionals to harness the potential of this remarkable scaffold.

References

Exploring the Chemical Space of Imidazolidin-4-one Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the chemical space of this compound derivatives, focusing on their synthesis, physicochemical properties, and diverse pharmacological applications. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic core.

Synthesis of this compound Derivatives

The synthesis of the this compound ring and its derivatives can be achieved through several strategic approaches. A common and effective method involves the cyclization of a Schiff base, formed from an appropriate aldehyde or ketone and an amino acid derivative, with a suitable cyclizing agent.

General Experimental Protocol: Synthesis via Schiff Base Cyclization

This protocol outlines a general procedure for the synthesis of 3-{[2,6-bis(substituted phenyl)-1-methylpiperidin-4-ylidene]amino}-2-thioxo-imidazolidin-4-one derivatives.

Materials:

-

Substituted 2,6-diphenylpiperidine-4-one

-

Thiosemicarbazide

-

Ethyl chloroacetate

-

Fused sodium acetate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Synthesis of Thiosemicarbazone Intermediate: A mixture of the substituted 2,6-diphenylpiperidine-4-one (0.1 mol) and thiosemicarbazide (0.1 mol) in glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled and poured into crushed ice. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol.

-

Cyclization to form the this compound Ring: The dried thiosemicarbazone intermediate (0.01 mol), ethyl chloroacetate (0.01 mol), and fused sodium acetate (0.03 mol) are dissolved in ethanol (30 mL). The mixture is refluxed for 7-8 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the final this compound derivative.[1]

Physicochemical and Biological Activity Data

The following tables summarize key physicochemical and biological activity data for a selection of this compound derivatives, providing a comparative overview of their properties.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound ID | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |

| IM-1 | C16H14N2O2 | 198-199 | 77.5 | [2] |

| IM-2 | C17H16N2OS | 215-216 | 78.6 | [2] |

| IM-7 | C19H20N2O2 | 215 | 90.8 | [2] |

| IM-8 | C19H20N2OS | 255 | 74.7 | [2] |

| Compound 8 | C22H23N5O3 | 125-126 | 86 | [3] |

| Compound 9 | C22H22ClN5O2 | 185-186 | 85 | [3] |

| Compound 13 | C23H25N5O3 | 200-202 | 87 | [3] |

Table 2: Anticancer Activity (IC50 in µM) of Selected this compound Derivatives

| Compound ID | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |

| Compound 7 | - | 18.43 µg/mL | - | - | [4] |

| Compound 9 | 72.46 µg/mL | - | - | - | [4] |

| Compound 6b | 6.98 | 7.12 | 6.88 | - | |

| Compound 8a | 11.36 | 10.12 | 9.53 | - | |

| Doxorubicin | 8.29 | 7.46 | 4.56 | - | |

| Compound 4d | 15.59 | - | 17.28 | 18.32 | [5] |

| Compound 2 | - | 0.18 | - | - | [6] |

| Compound 4 | - | 0.017 | - | - | [6] |

Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives

| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| Compound IIIk | 25 | 12.5 | 25 | 12.5 | 25 | [7] |

| Compound IIIj | - | 25 | - | 12.5 | - | [7] |

| Compound IIIb | 25 | - | - | 25 | - | [7] |

| Compound IIIg | - | 25 | 25 | - | - | [7] |

| Compound 11c | 0.15 | - | - | 0.12 | - | [8] |

| Gentamycin | - | - | - | 0.12 | - | [8] |

| Ampicillin | 0.15 | - | - | - | - | [8] |

Signaling Pathways and Mechanism of Action

A significant mechanism of action for the anticancer activity of certain this compound derivatives involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[9]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

-

Cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to determine the susceptibility of microorganisms to the synthesized compounds.

Materials:

-

Bacterial and/or fungal strains

-

Nutrient agar or Sabouraud dextrose agar plates

-

Sterile paper discs

-

This compound derivative solutions of known concentration

-

Standard antibiotic/antifungal discs

-

Incubator

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the this compound derivative are placed on the agar surface. Standard antibiotic/antifungal discs and a solvent control disc are also applied.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. atcc.org [atcc.org]

Theoretical Conformational Analysis of the Imidazolidin-4-one Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidin-4-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and is of significant interest in medicinal chemistry and drug development. The three-dimensional conformation of this five-membered ring system is a critical determinant of its physicochemical properties and biological activity, influencing how these molecules interact with their biological targets. This technical guide provides an in-depth exploration of the theoretical studies on the conformation of the this compound core. It details the fundamental principles of five-membered ring puckering, summarizes key quantitative conformational data from computational studies, and outlines the methodologies employed in these theoretical investigations. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the this compound framework.

Introduction to this compound Conformation

The this compound ring is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4. Due to the sp3 hybridization of some of its constituent atoms, the ring is not planar and adopts a puckered conformation. The specific nature of this puckering is crucial for determining the spatial orientation of substituents, which in turn governs the molecule's interaction with biological macromolecules.

Theoretical computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of the this compound ring system. These studies allow for the characterization of stable conformers, the determination of energy barriers between them, and the analysis of the geometric parameters that define the ring's shape.

Theoretical Framework: Pseudorotation and Ring Puckering

The conformation of five-membered rings like this compound is best described by the concept of pseudorotation. Unlike six-membered rings which have distinct chair, boat, and twist-boat conformations, five-membered rings have a continuous spectrum of puckered conformations. These are typically described by two key parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ).

The two most symmetric conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. All other conformations are intermediates between these two forms.

Computational Methodologies for Conformational Analysis

A variety of computational methods are employed to study the conformation of this compound and its derivatives. Density Functional Theory (DFT) is the most common approach due to its balance of accuracy and computational cost.

Key Experimental Protocols

While this guide focuses on theoretical studies, it is important to note that computational results are often validated by experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

-

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) provide through-space correlations between protons, which can be used to infer internuclear distances and thus deduce the preferred conformation in solution. Coupling constants (J-values) can also provide information about dihedral angles.

-

X-ray Crystallography: This technique provides the precise solid-state conformation of a molecule, offering a static picture that can be compared with the lowest energy conformers predicted by computational methods.

Computational Protocol

A typical computational workflow for the conformational analysis of an this compound derivative is as follows:

Caption: A generalized workflow for the computational conformational analysis of this compound derivatives.

Quantitative Conformational Data

Detailed theoretical studies on the unsubstituted this compound core are limited in the literature. However, studies on substituted derivatives provide valuable insights into the ring's conformational preferences. A key study by Akdag et al. on 2,2,5,5-tetramethylthis compound (TMIO) provides optimized Cartesian coordinates from which the ring conformation can be analyzed.[1]

Conformational Parameters of 2,2,5,5-Tetramethylthis compound (TMIO)

The conformation of the this compound ring in TMIO, as determined from the optimized geometry at the B3LYP/6-311+G(2d,p) level of theory, can be characterized by its endocyclic dihedral angles.[1]

| Dihedral Angle | Value (°) |

| C5-N1-C2-N3 | -23.5 |

| N1-C2-N3-C4 | 12.8 |

| C2-N3-C4-C5 | 2.5 |

| N3-C4-C5-N1 | -15.1 |

| C4-C5-N1-C2 | 23.3 |

| Table 1: Endocyclic Dihedral Angles of the this compound Ring in TMIO, Calculated from Optimized Coordinates.[1] |

The dihedral angles indicate a twisted conformation for the ring, deviating significantly from a planar structure.

Influence of Substituents on Conformation

Substituents on the this compound ring can have a profound impact on its conformational preferences. Steric bulk and electronic effects can favor specific envelope or twist forms. For example, bulky substituents at the C2 and C5 positions can influence the degree of puckering and the position of the "flap" in an envelope conformation.

Logical Relationships in Conformational Analysis

The relationship between theoretical calculations and experimental validation is crucial for a comprehensive understanding of this compound conformation.

Caption: Logical flow from computational prediction and experimental validation to drug design.

Conclusion

The conformation of the this compound ring is a key factor in determining the biological activity of its derivatives. Theoretical studies, particularly those employing Density Functional Theory, provide a powerful tool for exploring the conformational landscape of this important heterocyclic scaffold. By understanding the principles of ring puckering and the influence of substituents, researchers can rationally design and synthesize novel this compound-based molecules with improved therapeutic potential. The integration of computational and experimental techniques is paramount for validating theoretical models and advancing the development of new drug candidates.

References

Investigating the Tautomerism of Imidazolidin-4-one Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidin-4-one and its derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their biological activities, which include roles as enzyme inhibitors and anticonvulsants, are intrinsically linked to their molecular structure. A key aspect of their chemistry is the phenomenon of tautomerism, the interconversion of structural isomers, which can significantly influence their physicochemical properties, reactivity, and biological function. Understanding and characterizing the tautomeric equilibria of this compound compounds is therefore crucial for rational drug design and the development of novel materials.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to investigate the tautomerism of this compound compounds. It details the common tautomeric forms, methods for their quantification, and the factors influencing their equilibrium.

Tautomeric Forms of this compound

This compound compounds can exist in several tautomeric forms, primarily involving proton migration between nitrogen and oxygen or sulfur atoms, leading to keto-enol and amide-imidic acid or thione-thiol equilibria. The most prevalent tautomeric forms are:

-

Amide (Keto) Form: The most common and often most stable form, characterized by a carbonyl group at the 4-position.

-

Imidic Acid (Enol) Form: Arises from the migration of a proton from a nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond within the ring.

-

Amino/Imino Tautomerism: In derivatives with an exocyclic imino group, tautomerism can occur between the amino and imino forms.

-

Thione/Thiol Tautomerism: In 2-thioxothis compound derivatives, a proton can migrate from a nitrogen atom to the sulfur atom, leading to a thiol group and a carbon-nitrogen double bond.

The relative stability and population of these tautomers are influenced by various factors, including the nature of substituents, solvent polarity, temperature, and pH.

Quantitative Analysis of Tautomeric Equilibria

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for quantifying the relative stabilities of this compound tautomers and the energy barriers for their interconversion.

Computational Data on Tautomer Stability

The following table summarizes theoretical data for the relative energies and activation energies for the tautomerism of 2-thioxothis compound, a representative example. These calculations highlight the competition between keto/enol and thione/thiol tautomerism.

| Tautomeric Equilibrium | Computational Method | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) | Reference |

| Thione to Thiol (Direct) | B3LYP/6-311+G(2d,p) | - | High | [1](--INVALID-LINK--) |

| Thione to Thiol (Water-assisted) | B3LYP/6-311+G(2d,p) | - | Significantly Lower | [1](--INVALID-LINK--) |

| Keto to Enol (Direct) | B3LYP/6-311+G(2d,p) | - | Higher than Thione/Thiol | [1](--INVALID-LINK--) |

| Keto to Enol (Water-assisted) | B3LYP/6-311+G(2d,p) | - | Lower than Direct | [1](--INVALID-LINK--) |

| Amino vs. Imino (Moxonidine) | DFT (gas phase) | 5.74 (Imino more stable) | - | [2](--INVALID-LINK--) |

Experimental Protocols for Tautomer Investigation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution. Dynamic NMR (DNMR) experiments can be used to determine the rates of interconversion and the equilibrium constants between tautomers.

Detailed Protocol for Dynamic NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Prepare a series of samples with varying concentrations to check for concentration-dependent effects.

-

Ensure the sample is free of paramagnetic impurities which can broaden NMR signals.

-

-

NMR Data Acquisition:

-

Acquire a standard 1H NMR spectrum at room temperature to identify the signals corresponding to the different tautomers.

-

Perform variable temperature (VT) NMR experiments. Start from room temperature and incrementally increase or decrease the temperature. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.

-

The temperature range should be chosen to cover the slow, intermediate (coalescence), and fast exchange regimes if possible.

-

Record the exact temperature for each spectrum.

-

-

Data Analysis:

-

Slow Exchange Regime: At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. The relative populations of the tautomers can be determined by integrating the corresponding signals. The equilibrium constant (Keq) can then be calculated.

-

Coalescence Temperature (Tc): Identify the temperature at which the signals for the exchanging protons broaden and merge into a single peak.

-

Fast Exchange Regime: At high temperatures, a single, sharp, averaged signal is observed.

-

Lineshape Analysis: For a more rigorous analysis, use specialized software to fit the experimental spectra at different temperatures to theoretical models based on the Bloch equations. This allows for the determination of the rate constants (k) for the tautomeric interconversion at each temperature.

-

Eyring Equation: Plot ln(k/T) versus 1/T (Eyring plot) to determine the activation parameters: enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). The Gibbs free energy of activation (ΔG‡) can be calculated at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.

-

X-ray Crystallography

X-ray crystallography provides definitive information about the tautomeric form present in the solid state.

General Protocol for X-ray Crystal Structure Determination:

-

Crystal Growth:

-

Grow single crystals of the this compound compound of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms, which is crucial for unambiguously identifying the tautomeric form. The positions of protons can often be determined from difference Fourier maps.

-

Computational Chemistry

Computational modeling provides valuable insights into the intrinsic stabilities of tautomers and the transition states connecting them.

Workflow for Computational Investigation of Tautomerism:

-

Structure Generation:

-

Build the 3D structures of all possible tautomers of the this compound compound using a molecular modeling software.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d,p) or higher.

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). The frequencies are also used to calculate thermochemical data (zero-point vibrational energy, thermal corrections).

-

-

Transition State Search:

-

For each pair of interconverting tautomers, search for the transition state structure connecting them. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Perform a frequency calculation on the transition state geometry to confirm it is a true first-order saddle point (i.e., has exactly one imaginary frequency). The vibrational mode corresponding to the imaginary frequency represents the motion along the reaction coordinate for tautomerization.

-

-

Energy Profile Calculation:

-

Calculate the electronic energies of the optimized tautomers and transition states.

-

Correct these energies with the zero-point vibrational energies (ZPVE) to obtain the relative energies (ΔE) and activation energies (Ea).

-

Calculate the Gibbs free energies (ΔG) to determine the relative stabilities of the tautomers and the free energy of activation (ΔG‡) at a specific temperature.

-

-

Solvent Effects:

-

To model the tautomerism in solution, incorporate solvent effects using implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent molecules in the calculations.

-

Visualizing Tautomeric Equilibria and Experimental Workflows

Graphviz diagrams can be used to illustrate the relationships between different tautomers and the workflows for their investigation.

Caption: Tautomeric equilibria of 2-thioxothis compound.

Caption: Workflow for investigating this compound tautomerism.

Tautomerism in Biological Systems and Reaction Mechanisms

The specific tautomeric form of an this compound derivative can be critical for its biological activity. For example, in enzyme inhibition, one tautomer may have a higher binding affinity for the active site of an enzyme than others. The ability of the compound to exist in different tautomeric forms can also influence its membrane permeability and metabolic stability.

While detailed signaling pathways explicitly differentiating the roles of individual tautomers are still an active area of research, the general mechanism of action for many this compound-based enzyme inhibitors involves the specific spatial arrangement of hydrogen bond donors and acceptors, which is dictated by the predominant tautomeric form.

For example, in the case of fatty acid amide hydrolase (FAAH) inhibitors, the imidazolidine-2,4-dione or 2-thioxothis compound scaffold provides a template for substitutions that can modulate the inhibitory activity. The amide and/or thioamide moieties of the core ring are crucial for interactions within the enzyme's active site, and their protonation state and ability to form hydrogen bonds are directly linked to the tautomeric equilibrium.[3]

The hydrolysis of imidazolidin-4-ones, a key reaction in their prodrug applications, is also influenced by tautomerism. The reaction proceeds through a tetrahedral intermediate, and the protonation state of the ring nitrogens, which is coupled to the tautomeric form, affects the rate of this hydrolysis.[4][5]

Conclusion

The tautomerism of this compound compounds is a multifaceted phenomenon with significant implications for their chemical and biological properties. A combined approach utilizing NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a thorough investigation of the tautomeric equilibria. This in-depth understanding is paramount for the rational design of new this compound derivatives with tailored properties for applications in drug discovery and materials science. Further research into the specific roles of individual tautomers in biological signaling and reaction mechanisms will continue to unveil new opportunities for the application of this versatile class of compounds.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. Mechanism of formation of biocidal this compound derivatives: an Ab initio density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

One-Pot Synthesis of Substituted Imidazolidin-4-ones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted imidazolidin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies presented herein offer efficient and versatile routes to a variety of substituted imidazolidin-4-one scaffolds.

Introduction

Imidazolidin-4-ones are a privileged structural motif found in numerous biologically active molecules and natural products. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them attractive targets for synthetic chemists. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. This document outlines two robust one-pot methodologies for the synthesis of substituted imidazolidin-4-ones: a microwave-assisted solid-phase synthesis of 1,2,5-trisubstituted imidazolidin-4-ones and a pseudo-five-component reaction for the synthesis of N,N'-substituted 4-imidazolidinones.